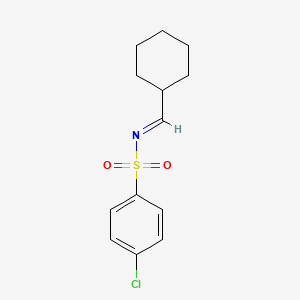

4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

(NE)-4-chloro-N-(cyclohexylmethylidene)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h6-11H,1-5H2/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSJNGYLOMBFGX-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C=NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)/C=N/S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Chlorobenzenesulfonyl Chloride Intermediate

The synthesis typically begins with the preparation of 4-chlorobenzenesulfonyl chloride , which serves as a key intermediate. According to a well-documented patented process, 4-chlorobenzenesulfonyl chloride is prepared by sulfonation of chlorobenzene using chlorosulfonic acid in the presence of thionyl chloride as a chlorinating agent:

- Reactants and Conditions:

- Chlorobenzene (1 mole)

- Chlorosulfonic acid (~1.6 moles)

- Thionyl chloride (up to 3.2 moles, often in excess)

- Reaction Parameters:

- Temperature: Typically 50–60 °C during addition

- Duration: 1–5 hours for sulfonation and chlorination steps

- Process Notes:

- The reaction produces a melt of crude 4-chlorobenzenesulfochloride, which can be purified by vacuum distillation without expensive fractionation.

- Reaction gases (SO2 and HCl) are efficiently scrubbed and recycled to minimize environmental impact.

- The crude melt contains some 4,4'-dichlorodiphenyl sulfone as a byproduct which can be removed by filtration during subsequent steps.

Formation of 4-Chlorobenzenesulfonamide

The sulfonyl chloride intermediate is then reacted with an amine source to form the sulfonamide:

- Amination Step:

- Reaction of crude 4-chlorobenzenesulfochloride melt with aqueous ammonia or a primary/secondary amine suspension/emulsion.

- Temperature range: 0 to 100 °C, preferably 20 to 80 °C.

- Duration: 1 to 5 hours with stirring.

- Isolation:

- The reaction mixture is filtered to remove insoluble impurities such as 4,4'-dichlorodiphenyl sulfone.

- The filtrate is acidified (pH 5–6) with hydrochloric acid to precipitate the sulfonamide.

- The product is isolated by filtration, washing, and drying.

- Yield and Purity:

Synthesis of 4-Chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide

The target compound is a sulfonamide derivative bearing a cyclohexylmethylidene imine substituent on the nitrogen. Its preparation involves condensation of the sulfonamide with cyclohexanecarboxaldehyde or related cyclohexylmethylidene precursors:

- General Synthetic Route:

- Prepare 4-chlorobenzenesulfonamide as described.

- React the sulfonamide with cyclohexanecarboxaldehyde under dehydrating conditions to form the imine (Schiff base) linkage.

- Reaction Conditions:

- Solvent: Typically anhydrous organic solvents such as tetrahydrofuran (THF) or dichloromethane.

- Temperature: Controlled warming from low temperature (e.g., −78 °C) to ambient to minimize side reactions.

- Time: Variable, generally several hours with stirring.

- Purification:

- Flash chromatography on silica gel or alumina to isolate the pure imine sulfonamide.

- Careful control of reaction and purification conditions is necessary to avoid decomposition or side product formation.

- Characterization:

Summary Table of Preparation Steps

| Step | Reaction | Reagents/Conditions | Key Notes | Yield/Outcome |

|---|---|---|---|---|

| 1 | Sulfonation and chlorination | Chlorobenzene + chlorosulfonic acid + thionyl chloride; 50–60 °C, 1–5 h | Produces 4-chlorobenzenesulfonyl chloride melt | High yield; byproduct filtration needed |

| 2 | Amination to sulfonamide | 4-chlorobenzenesulfonyl chloride + aqueous ammonia or amine; 20–80 °C, 1–5 h | Filtration of insolubles; acidification to precipitate sulfonamide | ~90% yield; mp ~146 °C |

| 3 | Imine formation | 4-chlorobenzenesulfonamide + cyclohexanecarboxaldehyde; anhydrous solvent, controlled temp | Slow warming from −78 °C to ambient; flash chromatography purification | Pure this compound obtained |

Additional Research Findings and Notes

- The preparation of the imine sulfonamide requires careful temperature control to prevent side reactions such as elimination or decomposition of intermediates.

- Flash chromatography is essential for purification due to the sensitivity of the imine linkage.

- The sulfonamide scaffold is versatile for further functionalization in medicinal chemistry and materials science.

- The patented process emphasizes ecological optimization by recycling reaction gases and minimizing wastewater.

- Literature on related sulfonamide derivatives confirms the robustness of the sulfonyl chloride intermediate approach and the efficiency of amine condensation for imine formation.

This detailed analysis integrates patent-based synthetic protocols and academic research to provide a comprehensive, authoritative guide on preparing This compound . The key to successful synthesis lies in the efficient preparation of the sulfonyl chloride intermediate, controlled amination, and careful imine formation with cyclohexylmethylidene moieties.

Chemical Reactions Analysis

4-Chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide has several scientific research applications, including:

Medicinal Chemistry: This compound is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors.

Biological Research: It is used in studies involving enzyme inhibition and cellular uptake, particularly in cancer cell lines.

Industrial Applications: The compound is utilized in the synthesis of other sulfonamide derivatives, which have various industrial applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in regulating pH in tumor cells . By inhibiting CA IX, the compound disrupts the pH balance within cancer cells, leading to reduced cell proliferation and increased apoptosis . This mechanism makes it a promising candidate for anticancer therapies .

Comparison with Similar Compounds

Key Observations :

- Substituent Complexity : Compounds with bulkier substituents (e.g., tricyclic indoline in 6k) exhibit lower crystallinity (oil form) compared to simpler analogs like Compound 11 (solid, 177–180°C) .

- Pharmacological Activity : CCG-4986’s nitro-methoxysulfanyl group confers RGS4 inhibitory activity, a feature absent in the target compound .

- Stereochemical Impact : Piperazinyl-cyclohexyl derivatives () may enhance solubility and receptor binding due to conformational flexibility .

Biological Activity

4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by a sulfonamide functional group, which is known for its diverse pharmacological effects, including antibacterial, antitumor, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and relevant data.

The biological activity of sulfonamides often involves their interaction with various biological targets. Specifically, the sulfonamide moiety can mimic p-aminobenzoic acid (PABA), which is a substrate for bacterial dihydropteroate synthase, leading to antibacterial effects. Additionally, compounds with similar structures have been shown to inhibit carbonic anhydrases (CAs), which are enzymes involved in maintaining acid-base balance and facilitating gas exchange in tissues.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, studies have shown that related compounds can inhibit bacterial growth by interfering with folate synthesis pathways.

Antitumor Activity

Recent studies have highlighted the potential of sulfonamide derivatives as anticancer agents. For example, a related compound was found to induce apoptosis in MDA-MB-231 breast cancer cells, demonstrating the ability to activate apoptotic pathways significantly . The mechanism may involve the inhibition of specific enzymes that regulate cell survival and proliferation.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on carbonic anhydrases. In a study focusing on similar benzenesulfonamides, compounds demonstrated IC50 values ranging from 10.93 nM to 25.06 nM against carbonic anhydrase IX (CA IX), indicating potent enzyme inhibition . This suggests that this compound may also exhibit similar inhibitory effects, contributing to its therapeutic potential.

Table 1: Biological Activity of Related Compounds

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that this compound may exhibit favorable absorption and distribution characteristics; however, comprehensive pharmacokinetic profiling remains necessary.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and cyclohexylamine under controlled basic conditions (pH 8–9) using sodium carbonate. Key steps include:

- Reagent ratios : 1:1 molar ratio of sulfonyl chloride to amine .

- pH control : Maintained with 3% Na₂CO₃ to ensure deprotonation of the amine for effective nucleophilic attack.

- Isolation : Adjust pH to 3 with HCl to precipitate the product, followed by crystallization from methanol for purity .

- Critical parameters : Temperature (room temperature), solvent (aqueous medium), and reaction monitoring via TLC.

Q. How is the molecular structure of this compound characterized experimentally?

- Techniques :

- Single-crystal X-ray diffraction (XRD) : Reveals an L-shaped conformation with a central C–S–N–C torsion angle of 78.0(2)°. The cyclohexyl ring adopts a chair conformation .

- Hydrogen bonding : N–H⋯O interactions form cyclic dimers (R₂²(8) motif), critical for crystal packing .

- Spectroscopy : NMR (¹H/¹³C), FTIR, and mass spectrometry validate functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

Q. What preliminary biological activities have been reported for this sulfonamide?

- Findings :

- Antimicrobial potential : Structural analogs exhibit activity against Gram-positive/-negative bacteria via sulfonamide-mediated enzyme inhibition (e.g., dihydropteroate synthase) .

- Pharmacological relevance : The chloro and sulfonamide groups enhance binding to biological targets, though activity varies with substituents .

- Assays : Microbroth dilution (MIC) and enzyme inhibition studies are standard .

Advanced Research Questions

Q. How do computational methods aid in predicting reaction pathways for derivatives of this compound?

- Approach :

- Quantum chemical calculations : Density Functional Theory (DFT) optimizes transition states and intermediates .

- Reaction path screening : Tools like GRRM or AFIR predict feasible pathways, reducing trial-and-error experimentation .

- Case study : ICReDD integrates computational and experimental data to design sulfonamide derivatives with tailored reactivity .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide analogs?

- Analysis framework :

- Structural variability : Compare substituent effects (e.g., chloro vs. methoxy groups) on target binding .

- Experimental validation : Use orthogonal assays (e.g., isothermal titration calorimetry vs. enzymatic assays) to confirm mechanism .

- Example : Discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability or assay conditions .

Q. How does crystallographic data inform the design of sulfonamide-based inhibitors?

- Key insights :

- Conformational flexibility : The L-shaped structure allows adaptive binding to enzyme active sites .

- Hydrogen-bond networks : Cyclic dimerization (N–H⋯O) in crystals mimics interactions with biological targets (e.g., hydrogen bonding with catalytic residues) .

- Application : Modify the cyclohexyl group to enhance hydrophobic interactions or introduce halogen bonds for improved affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.